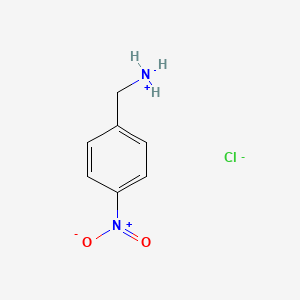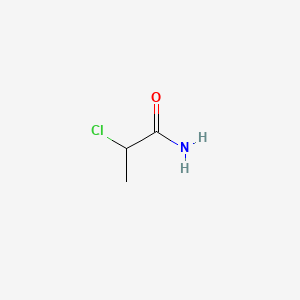
CID 53628101
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CID 53628101, also known as tert-Butyllithium, is a highly reactive organolithium reagent. It is commonly used in organic synthesis for introducing the tert-butyl group into molecules. This compound is known for its strong basicity and nucleophilicity, making it a valuable tool in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
tert-Butyllithium is typically prepared by the reaction of tert-butyl chloride with lithium metal in the presence of a solvent such as pentane or hexane. The reaction is carried out under an inert atmosphere to prevent the highly reactive tert-Butyllithium from reacting with moisture or oxygen in the air .
Industrial Production Methods
In industrial settings, tert-Butyllithium is produced on a larger scale using similar methods. The reaction is carefully controlled to ensure high yield and purity of the product. The compound is usually supplied as a solution in hydrocarbon solvents to stabilize it and facilitate its handling .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyllithium undergoes various types of reactions, including:
Substitution Reactions: It can replace halogens in organic molecules, forming new carbon-lithium bonds.
Addition Reactions: It can add to carbonyl compounds, forming alcohols after hydrolysis.
Deprotonation Reactions: It can deprotonate weak acids, forming lithium salts.
Common Reagents and Conditions
Common reagents used with tert-Butyllithium include halogenated hydrocarbons, carbonyl compounds, and weak acids. The reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions with moisture or oxygen .
Major Products Formed
The major products formed from reactions involving tert-Butyllithium include tert-butyl-substituted organic compounds, alcohols, and lithium salts .
Applications De Recherche Scientifique
tert-Butyllithium has a wide range of applications in scientific research, including:
Chemistry: It is used as a strong base and nucleophile in organic synthesis, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: It is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is employed in the preparation of drug intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism by which tert-Butyllithium exerts its effects involves the formation of a highly reactive carbanion. This carbanion can attack electrophilic centers in organic molecules, leading to the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophilic center .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to tert-Butyllithium include:
n-Butyllithium: Another organolithium reagent with similar reactivity but different steric properties.
sec-Butyllithium: Similar in reactivity but with a different alkyl group.
Lithium diisopropylamide (LDA): A strong base used in organic synthesis, but with different nucleophilicity and steric properties.
Uniqueness
tert-Butyllithium is unique due to its high reactivity and the steric bulk of the tert-butyl group. This makes it particularly useful in reactions where steric hindrance can influence the outcome, allowing for selective transformations that might not be possible with other organolithium reagents .
Propriétés
InChI |
InChI=1S/C4H9.Li/c1-4(2)3;/h1-3H3; |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDLGMUIXWPYGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li].C[C](C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Li |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
64.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
594-19-4 |
Source


|
| Record name | tert-Butyllithium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=594-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
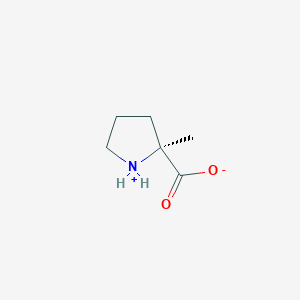
![2-[1-[4-(hydroxymethyl)anilino]-3-methylbutylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B7799855.png)
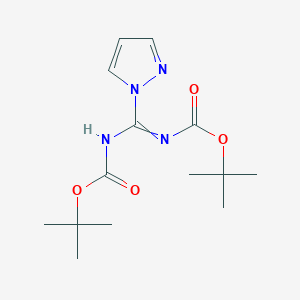
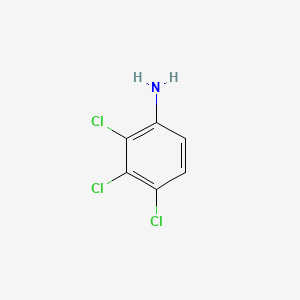
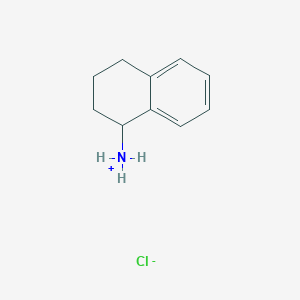
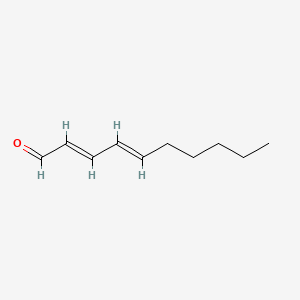
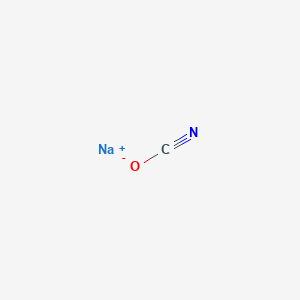
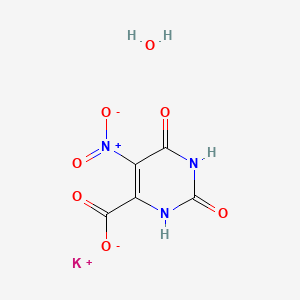
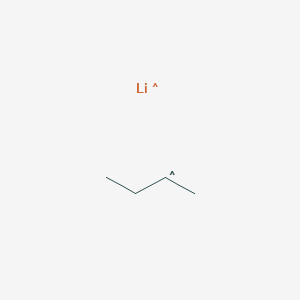

![[4-(4-azaniumyl-3-methoxyphenyl)-2-methoxyphenyl]azanium;dichloride](/img/structure/B7799947.png)
